molecular formula C18H14N2O2 B11988619 1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone CAS No. 75643-43-5

1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone

Cat. No.: B11988619
CAS No.: 75643-43-5
M. Wt: 290.3 g/mol
InChI Key: KMNCCCLXSHQXTM-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5,6-diphenyl-4-pyridazinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Properties

CAS No.

75643-43-5

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

5-acetyl-3,4-diphenyl-1H-pyridazin-6-one

InChI

InChI=1S/C18H14N2O2/c1-12(21)15-16(13-8-4-2-5-9-13)17(19-20-18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,22)

InChI Key

KMNCCCLXSHQXTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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